3-(Aminomethyl)-1-benzhydrylazetidin-3-OL
Overview
Description
The compound “3-(Aminomethyl)-1-benzhydrylazetidin-3-OL” is an organic compound containing an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The “benzhydryl” part suggests the presence of a diphenylmethane structure, and the “aminomethyl” and “OL” parts indicate the presence of an amino (-NH2) and a hydroxyl (-OH) group, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the azetidine ring, the benzhydryl group, and the functional groups (amino and hydroxyl). The presence of these groups would influence the compound’s reactivity and interactions .Chemical Reactions Analysis
Amines, like the aminomethyl group in this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids . The hydroxyl group can also participate in reactions such as esterification .Safety And Hazards
properties
IUPAC Name |
3-(aminomethyl)-1-benzhydrylazetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-11-17(20)12-19(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZPZJYCMNLIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609327 | |
Record name | 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-benzhydrylazetidin-3-OL | |
CAS RN |
151097-26-6 | |
Record name | 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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